
1-(2-Methylsulfonylethyl)azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylsulfonylethyl)azetidin-3-amine is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol It is known for its unique structure, which includes an azetidine ring substituted with a methylsulfonylethyl group and an amine group
Métodos De Preparación
The synthesis of 1-(2-Methylsulfonylethyl)azetidin-3-amine typically involves the reaction of azetidine with a suitable methylsulfonylethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain high-purity products .
Análisis De Reacciones Químicas
1-(2-Methylsulfonylethyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and appropriate catalysts or reagents to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted azetidine compounds .
Aplicaciones Científicas De Investigación
1-(2-Methylsulfonylethyl)azetidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylsulfonylethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the methylsulfonylethyl group can enhance its lipophilicity and membrane permeability. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and cellular metabolism .
Comparación Con Compuestos Similares
1-(2-Methylsulfonylethyl)azetidin-3-amine can be compared with other similar compounds, such as:
1-(2-Methylsulfonylethyl)pyrrolidine-3-amine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-(2-Methylsulfonylethyl)piperidine-3-amine: Contains a piperidine ring, offering different chemical and biological properties.
1-(2-Methylsulfonylethyl)azetidine-3-carboxylic acid: Features a carboxylic acid group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific azetidine ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H14N2O2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylethyl)azetidin-3-amine |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)3-2-8-4-6(7)5-8/h6H,2-5,7H2,1H3 |
Clave InChI |
QKGZXCZPGNWLAZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCN1CC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)
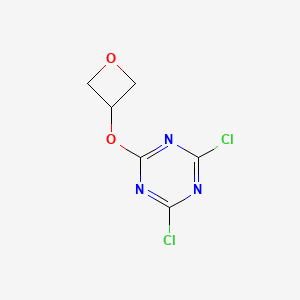

![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)
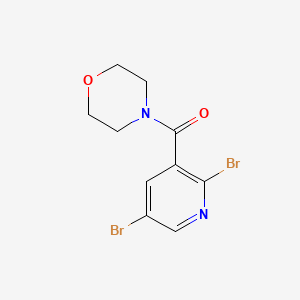
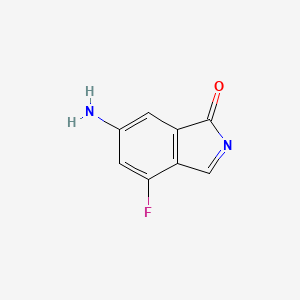
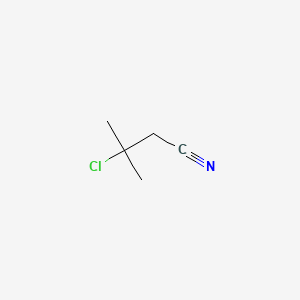

![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane](/img/structure/B12281317.png)
![{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B12281321.png)
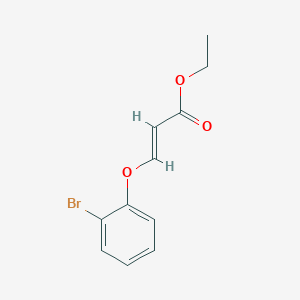
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole](/img/structure/B12281343.png)
